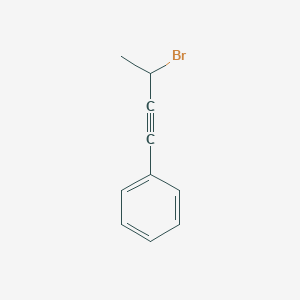
(3-Bromobut-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobut-1-yn-1-yl)benzene is an organic compound with the molecular formula C₁₀H₉Br. It consists of a benzene ring substituted with a 3-bromobut-1-yn-1-yl group. This compound is of interest due to its unique structure, which combines a bromine atom, an alkyne, and an aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromobut-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of but-1-yne followed by a coupling reaction with benzene. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride or acetonitrile . The resulting 3-bromobut-1-yne is then subjected to a coupling reaction with benzene under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to enhance efficiency and scalability. The bromination step can be optimized in a continuous-flow photoreactor, significantly reducing reaction time and improving conversion rates . This method allows for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobut-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), copper(I) iodide, and bases (triethylamine, diisopropylethylamine).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (water, acetone).
Major Products Formed
Substitution Reactions: Substituted but-1-yn-1-ylbenzenes.
Coupling Reactions: Disubstituted alkynes or enynes.
Oxidation Reactions: Diketones or carboxylic acids.
Scientific Research Applications
(3-Bromobut-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of (3-Bromobut-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In coupling reactions, the alkyne group forms a carbon-carbon bond with an aryl or vinyl halide through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure with a trimethylsilyl group instead of a benzene ring.
(3-Bromo-1-phenyl-1-butyne): Similar structure with a phenyl group instead of a benzene ring.
(4-Bromo-3-buten-1-yn-1-yl)benzene: Similar structure with an additional double bond in the alkyne chain.
Uniqueness
(3-Bromobut-1-yn-1-yl)benzene is unique due to its combination of a bromine atom, an alkyne group, and a benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo substitution, coupling, and oxidation reactions makes it valuable in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
27975-80-0 |
|---|---|
Molecular Formula |
C10H9Br |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromobut-1-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3 |
InChI Key |
PJKBUAHLJRBXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


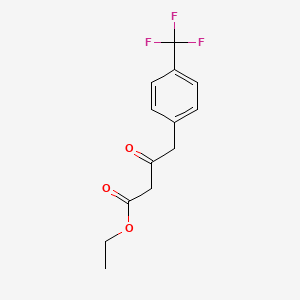
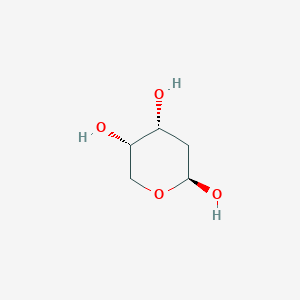
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

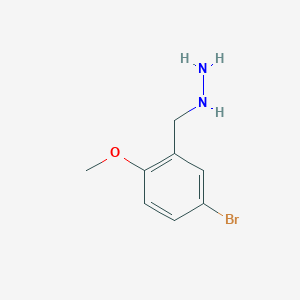
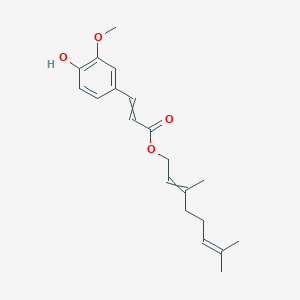
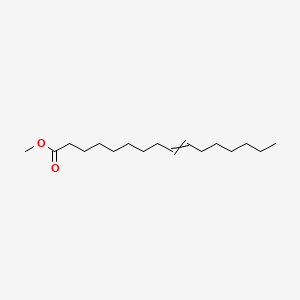
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

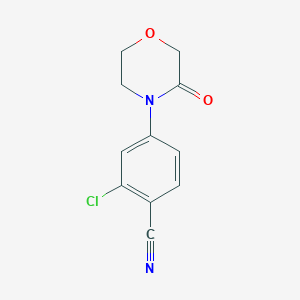
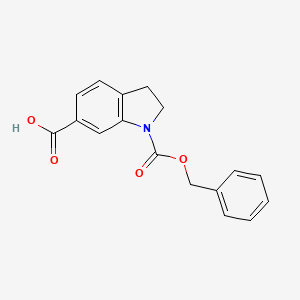
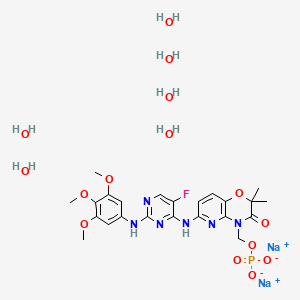

![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
